molecular formula C10H15NO4S B1517917 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline CAS No. 1154235-68-3

5-Methanesulfonyl-2-(2-methoxyethoxy)aniline

Cat. No.: B1517917
CAS No.: 1154235-68-3
M. Wt: 245.3 g/mol
InChI Key: CBLCLRLPPKIUFH-UHFFFAOYSA-N
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Description

5-Methanesulfonyl-2-(2-methoxyethoxy)aniline is a chemical compound characterized by its molecular structure, which includes a methanesulfonyl group attached to an aniline derivative with a 2-methoxyethoxy substituent. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline typically involves multiple steps, starting with the nitration of an appropriate benzene derivative, followed by reduction and subsequent functional group modifications. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The reactions can yield various products, such as sulfones, amines, and ethers, depending on the specific conditions and reagents used.

Scientific Research Applications

Chemistry: In chemistry, 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for pharmaceuticals and other chemical compounds.

Biology: In biological research, this compound can be used as a probe or reagent to study biological processes. Its ability to interact with specific molecular targets makes it useful in understanding cellular mechanisms.

Medicine: The compound has potential applications in the development of new drugs. Its chemical properties may be exploited to create therapeutic agents that target specific diseases or conditions.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other materials that require specific chemical functionalities.

Mechanism of Action

The mechanism by which 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline exerts its effects depends on its molecular targets and pathways. The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological outcomes. Understanding these interactions is crucial for developing applications in medicine and other fields.

Comparison with Similar Compounds

  • 2-Methoxyethanol

  • Methanesulfonic acid

  • Aniline derivatives

Uniqueness: 5-Methanesulfonyl-2-(2-methoxyethoxy)aniline stands out due to its specific combination of functional groups, which provides unique chemical and biological properties compared to similar compounds. Its versatility and reactivity make it a valuable compound in various applications.

Properties

IUPAC Name

2-(2-methoxyethoxy)-5-methylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4S/c1-14-5-6-15-10-4-3-8(7-9(10)11)16(2,12)13/h3-4,7H,5-6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLCLRLPPKIUFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)S(=O)(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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